3-(4-chlorophenyl)-N-(4-methoxybenzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
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Overview
Description
The compound “3-(4-chlorophenyl)-N-(4-methoxybenzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide” is a complex organic molecule. Based on its structure, it likely belongs to the class of compounds known as triazoloquinazolines . These compounds are characterized by a quinoxaline core structure (a type of nitrogen-containing heterocycle) fused to a 1,2,3-triazole ring .
Scientific Research Applications
Chemical Structure and Reactivity
The chemical structure of this compound is related to the 1,2,3-triazolo[1,5-a]quinazoline ring system. Research dating back to 1966 by G. Tennant demonstrated the formation of such heterocyclic systems from o-azidobenzoic acid and phenylacetonitrile, highlighting their reactivity and potential for derivatization into various quinazoline derivatives (Tennant, 1966).
Antimicrobial Properties
A significant application of related compounds involves their antimicrobial activities. M. M. Gineinah (2001) synthesized derivatives incorporating 1,2,4-triazolo[4,3-c]quinazoline, which exhibited notable antibacterial potency. This suggests that compounds within this class, including the subject compound, could be relevant in the development of new antimicrobial agents (Gineinah, 2001).
Biological Activity Prediction
The synthesis and computer prediction of biological activities of similar compounds have been explored by S. Danylchenko et al. (2016). Their study involved predicting the biological activity spectrum and acute toxicity of triazoloquinazoline carboxamides, indicating potential applications in antineurotic activity and male reproductive health (Danylchenko et al., 2016).
Synthesis and Characterization
H. Bektaş and colleagues (2007) discussed the synthesis of 1,2,4-triazole derivatives, including methods relevant to the synthesis of compounds like 3-(4-chlorophenyl)-N-(4-methoxybenzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide. Their research contributes to the understanding of synthetic pathways and characterization of similar compounds (Bektaş et al., 2007).
Potential Anticancer Activity
B. N. Reddy et al. (2015) synthesized a series of triazoloquinoline derivatives with potential anticancer activity. This study suggests that compounds within this chemical class could be explored for their efficacy against various cancer cell lines, providing a potential avenue for cancer treatment research (Reddy et al., 2015).
Mechanism of Action
Target of Action
The primary target of this compound is DNA . The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline, which has been shown to intercalate DNA and exhibit anticancer activities .
Mode of Action
The compound interacts with its target, DNA, through a process known as intercalation . Intercalation involves the insertion of molecules between the planar bases of DNA. This can disrupt the DNA structure and interfere with processes such as replication and transcription, which can lead to cell death .
Biochemical Pathways
Given its dna intercalation activity, it likely impacts pathways involved inDNA replication and transcription . Disruption of these processes can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and favorable admet profiles .
Result of Action
The result of the compound’s action is the disruption of DNA structure and interference with DNA-dependent processes. This can lead to cell cycle arrest and apoptosis , particularly in cancer cells . The compound has shown promising anti-proliferative activity against various cancer cell lines .
Biochemical Analysis
Biochemical Properties
Similar compounds have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups of the compound.
Cellular Effects
It is plausible that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
3-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN5O3/c1-33-18-9-2-14(3-10-18)13-26-23(31)16-6-11-19-20(12-16)30-22(27-24(19)32)21(28-29-30)15-4-7-17(25)8-5-15/h2-12,29H,13H2,1H3,(H,26,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPIAATFEWKFISA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC=C(C=C5)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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